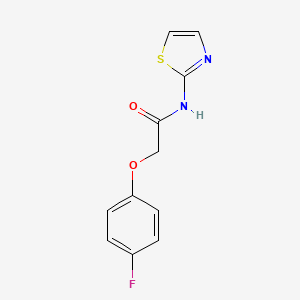

![molecular formula C18H29N3O4S B5558752 1-[(dimethylamino)sulfonyl]-N-[1-(4-methoxy-3-methylphenyl)ethyl]-3-piperidinecarboxamide](/img/structure/B5558752.png)

1-[(dimethylamino)sulfonyl]-N-[1-(4-methoxy-3-methylphenyl)ethyl]-3-piperidinecarboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds similar to "1-[(dimethylamino)sulfonyl]-N-[1-(4-methoxy-3-methylphenyl)ethyl]-3-piperidinecarboxamide" involves multiple steps, starting with the formation of the piperidine core, followed by functionalization with appropriate sulfonyl and carboxamide groups. For example, a related process involves the synthesis of N-[2-(dimethylamino)ethyl]-4-aryl-1-piperazinecarboxamides, indicating the use of dimethylamino groups and carboxamide functionalities in the molecule's structure (Walsh et al., 1990).

Scientific Research Applications

Photosensitive Polyimides : A study by Fukushima, T., Oyama, T., and Tomoi, M. (2003) explored the use of carboxyl groups in polyimides, which were prepared through polycondensation and then blocked with photopolymerizable (meth)acrylamides like N-[3-(dimethylamino)propyl]acrylamide. These compounds exhibited negative-tone behavior upon UV irradiation, showcasing potential in photosensitive applications (Fukushima, T., Oyama, T., & Tomoi, M., 2003).

Hypoglycemic Agents : Grell, W. et al. (1998) investigated hypoglycemic benzoic acid derivatives, where structural modifications led to compounds like repaglinide, significantly more active than standard drugs for type 2 diabetes. This shows the relevance of such compounds in developing therapeutic agents for diabetes (Grell, W. et al., 1998).

Radioligand for Acetylcholinesterase : Brown-Proctor, C. et al. (1999) synthesized a compound as a radioligand for acetylcholinesterase, an enzyme crucial in neurological functions. Although it showed in vitro and in vivo activity, its uniform brain distribution limited its application in imaging studies (Brown-Proctor, C., Snyder, S., Sherman, P., & Kilbourn, M., 1999).

QSAR Analysis in Anti-Tuberculosis Compounds : Coleman, M., Tims, K. J., & Rathbone, D. (2003) conducted a QSAR analysis on anti-tuberculosis compounds, providing insights into the design of future low-toxicity, high-activity agents. This study highlights the potential of such chemical compounds in treating tuberculosis (Coleman, M., Tims, K. J., & Rathbone, D., 2003).

Amine–Amine Exchange in Organic Solvents : Sekiguchi, S., Horie, T., & Suzuki, T. (1988) studied the substitution reactions of 1-dialkylamino-2,4-dinitronaphthalenes with primary and secondary amines. Their findings are crucial for understanding the chemical behavior of these compounds in organic solvents (Sekiguchi, S., Horie, T., & Suzuki, T., 1988).

properties

IUPAC Name |

1-(dimethylsulfamoyl)-N-[1-(4-methoxy-3-methylphenyl)ethyl]piperidine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H29N3O4S/c1-13-11-15(8-9-17(13)25-5)14(2)19-18(22)16-7-6-10-21(12-16)26(23,24)20(3)4/h8-9,11,14,16H,6-7,10,12H2,1-5H3,(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCLIVQBSYVJGGJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(C)NC(=O)C2CCCN(C2)S(=O)(=O)N(C)C)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H29N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(dimethylsulfamoyl)-N-[1-(4-methoxy-3-methylphenyl)ethyl]piperidine-3-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

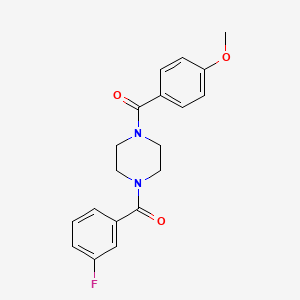

![N,N,2-trimethyl-6-[4-(2-pyrazinylcarbonyl)-1-piperazinyl]-4-pyrimidinamine](/img/structure/B5558677.png)

![3-methoxy-N-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5558684.png)

![3-(3-methylbenzyl)-5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5558689.png)

![1-[1-(2,3-dihydro-1H-inden-1-ylacetyl)-3-azetidinyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B5558693.png)

![1-(4-fluorophenyl)-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]cyclopropanecarboxamide](/img/structure/B5558701.png)

![4-{[4-(methylthio)phenyl]sulfonyl}-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B5558705.png)

![2-[(2-cyclohexylethyl)thio]-1H-benzimidazole](/img/structure/B5558711.png)

![4-[4-(1,3-benzodioxol-5-ylcarbonyl)-1-piperazinyl]-6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methylpyrimidine](/img/structure/B5558718.png)

![N-benzyl-N-[4-({2-[2-(trifluoromethyl)benzylidene]hydrazino}carbonyl)phenyl]methanesulfonamide](/img/structure/B5558725.png)

![{(3R*,4R*)-4-(4-morpholinylmethyl)-1-[3-(4-pyridinyl)propanoyl]-3-pyrrolidinyl}methanol](/img/structure/B5558756.png)

![(3aR*,6S*)-2-tert-butyl-N-[(5-isopropyl-1,2,4-oxadiazol-3-yl)methyl]-N-methyl-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxamide](/img/structure/B5558762.png)

![N-[3-cyano-5-ethyl-4-(2-furyl)-6-propyl-2-pyridinyl]acetamide](/img/structure/B5558766.png)